Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound with a unique structure that combines a pyrazole ring fused to a pyridine ring.
Mechanism of Action
Target of Action
Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate is a complex organic compound that has been studied for its potential biological activities
Mode of Action
It is likely that the compound interacts with its targets through chemical reactions, leading to changes in the targets’ functions . More detailed studies are required to elucidate the exact mechanisms.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. The compound’s structure suggests that it might be involved in various chemical reactions, potentially affecting multiple biochemical pathways
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
It is likely that the compound exerts its effects by interacting with its targets, leading to changes in cellular functions . More research is needed to elucidate these effects.
Action Environment
The action of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules . These factors can affect the compound’s stability, efficacy, and the nature of its interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate typically involves multi-step reactions. One common method includes the cyclization of substituted pyridines with ethyl propionate and N-aminopyridine sulfates through a 1,3-dipolar cycloaddition reaction . The reaction conditions often require the use of solvents like acetonitrile and catalysts such as copper salts to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety in large-scale operations.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: The compound can participate in substitution reactions, particularly at the pyrazole ring, where electrophilic substitution is common.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents or nitrating agents under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions include:
- Carboxylic acids from oxidation.
- Alcohols from reduction.
- Various substituted derivatives from substitution reactions .
Scientific Research Applications
Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Utilized in the development of fluorescent probes and materials for optical applications.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring structure and are used in optical applications due to their fluorescent properties.
Indole Derivatives: Indoles are another class of heterocyclic compounds with significant biological activity, often used in medicinal chemistry.
Uniqueness
Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its formyl and ester groups provide versatile sites for chemical modification, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11(15)10-8(7-14)12-13-6-4-3-5-9(10)13/h3-7H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPVCQHQQMUTNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2N=C1C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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